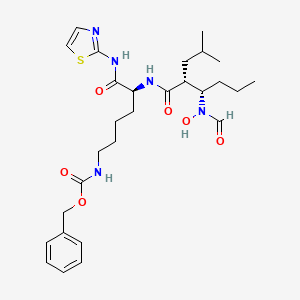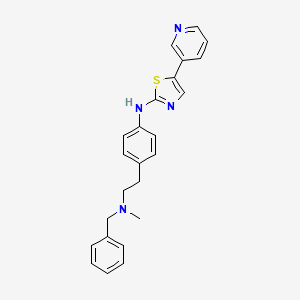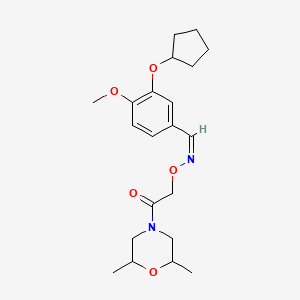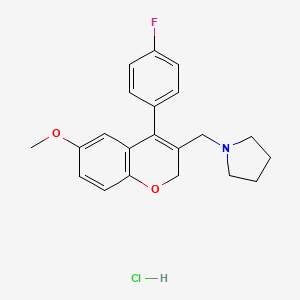
AX-024 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AX-024 hydrochloride is a novel, orally available inhibitor of the interaction between the T cell receptor and Nck. This compound selectively inhibits T cell activation triggered by T cell receptor stimulation, making it a first-in-class inhibitor with high potency and selectivity. AX-024 hydrochloride is known for its low acute toxicity and strong inhibitory effects on the production of various cytokines, including interleukin-6, tumor necrosis factor-alpha, interferon-gamma, interleukin-10, and interleukin-17A .
科学的研究の応用
AX-024 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between the T cell receptor and Nck.
Biology: Employed in research on T cell activation and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases, inflammatory conditions, and other immune-related disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting T cell-mediated diseases
生化学分析
Biochemical Properties
AX-024 hydrochloride interacts with the SH3 domains, which are found in many proteins involved in signal transduction pathways . It specifically inhibits the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This interaction is particularly important for TCR signaling in response to weak antigens .
Cellular Effects
AX-024 hydrochloride has a significant impact on various types of cells and cellular processes. It strongly inhibits the production of several cytokines, including interleukin-6 (IL-6), tumor necrosis factor-α (TNFα), interferon-γ (IFN-γ), IL-10, and IL-17A . It also reduces T cell proliferation upon weak TCR stimulation .
Molecular Mechanism
The molecular mechanism of AX-024 hydrochloride involves its binding to the SH3 domains, thereby modulating cell signaling . It specifically inhibits the interaction of Nck with the cytoplasmic tail of the TCR subunit CD3ε . This inhibition results in the selective suppression of TCR-triggered T cell activation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AX-024 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic substitution and cyclization.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups that enhance its biological activity
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of AX-024 hydrochloride follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch Processing: The synthesis is carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques like crystallization, filtration, and chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
AX-024 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different analogs.
Substitution: The aromatic rings in AX-024 hydrochloride can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of AX-024 hydrochloride, each with potentially different biological activities .
作用機序
AX-024 hydrochloride exerts its effects by selectively inhibiting the interaction between the T cell receptor and Nck. This inhibition prevents the recruitment of Nck to the T cell receptor, thereby blocking T cell activation. The compound specifically targets the SH3 domains of Nck, modulating cell signaling pathways involved in T cell activation. This results in the suppression of cytokine production and T cell proliferation .
類似化合物との比較
Similar Compounds
AX-000: An earlier compound with lower potency and selectivity compared to AX-024 hydrochloride.
AX-001: Another inhibitor of the T cell receptor-Nck interaction but with different pharmacokinetic properties.
Uniqueness of AX-024 Hydrochloride
AX-024 hydrochloride stands out due to its high potency, selectivity, and low acute toxicity. It is over 10,000 times more potent than AX-000 in inhibiting T cell receptor-triggered T cell proliferation. Additionally, its strong inhibitory effects on cytokine production make it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases .
特性
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCIMPGYRVTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)
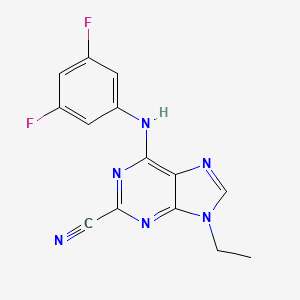

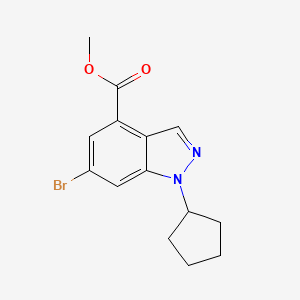
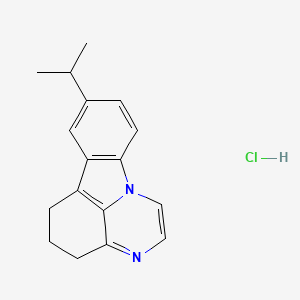
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
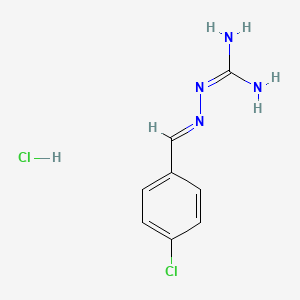
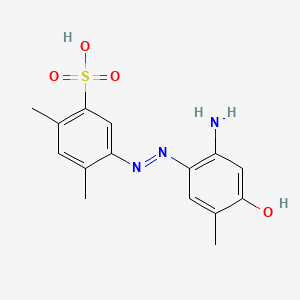
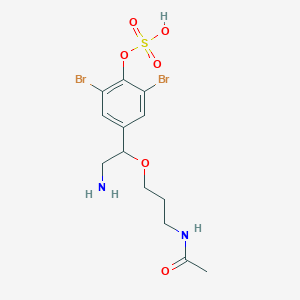
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
